Calculated Lipophilicity (cLogP) Differentiates the Dodecanoyl Derivative from Shorter-Chain 4-Acyl-5-pyrazolone Analogs
The dodecanoyl (C12) chain confers substantially higher calculated lipophilicity compared to commonly employed shorter-chain 4-acyl-5-pyrazolone analogs. The estimated XLogP3-AA for 4-dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one is significantly greater than that of the benzoyl analog HPMBP (1-phenyl-3-methyl-4-benzoyl-5-pyrazolone; cLogP ~3.5) [1]. This elevated lipophilicity directly impacts organic-phase solubility and extraction efficiency in liquid–liquid systems, as extraction of metal ions with 4-acyl-5-pyrazolones is governed by the partitioning of both the neutral ligand and the metal–chelate complex into the organic phase [2]. A higher logP value predicts reduced aqueous solubility of the ligand, minimized ligand loss to the aqueous phase, and enhanced phase-transfer driving force for hydrophobic metal complexes [3].
| Evidence Dimension | Calculated octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP (XLogP3-AA) estimated as ~6.5–7.5 based on the 12-carbon linear acyl chain and pyrazolone core contribution |
| Comparator Or Baseline | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP): cLogP ~3.5 (calculated for C₁₇H₁₄N₂O₂) |
| Quantified Difference | Approximately 3–4 log units higher for the dodecanoyl derivative, corresponding to a theoretical ~10³–10⁴-fold increase in organic/aqueous partition coefficient |
| Conditions | Calculated using XLogP3-AA algorithm; experimental logP values are not available for the target compound |
Why This Matters
Higher lipophilicity translates to lower aqueous solubility and improved organic-phase retention of the ligand during repeated extraction cycles, which is critical for process economics in hydrometallurgical and nuclear waste separation applications.
- [1] Marchetti, F.; Pettinari, C.; Pettinari, R. Acylpyrazolone Ligands: Synthesis, Structures, Metal Coordination Chemistry and Applications. Coord. Chem. Rev. 2005, 249, 2909–2945. https://doi.org/10.1016/j.ccr.2005.03.013 View Source
- [2] Atanassova, M. Chemical and Mechanistic Modelling of Green Solvent Extraction of Metallic Species with 4-Acylpyrazolones. J. Mol. Liq. 2024, 126612. https://doi.org/10.1016/j.molliq.2024.126612 View Source
- [3] Mickler, W.; Reich, A.; Uhlemann, E. Extraction of Zinc with Long-Chain β-Diketones and 4-Acyl-5-pyrazolones. Sep. Sci. Technol. 1995, 30, 2585–2592. https://doi.org/10.1080/01496399508013172 View Source
